molecular formula C15H17N B11742254 1-(2-Naphthyl)cyclobutanemethanamine

1-(2-Naphthyl)cyclobutanemethanamine

Cat. No.: B11742254
M. Wt: 211.30 g/mol
InChI Key: SGXWHYJMIOMOEZ-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)cyclobutanemethanamine is a research chemical with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. This compound features a cyclobutane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-(2-Naphthyl)cyclobutanemethanamine can be achieved through several routes. One common method involves the reaction of 2-naphthylamine with cyclobutanecarboxaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Chemical Reactions Analysis

1-(2-Naphthyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the naphthyl ring to a dihydronaphthalene derivative.

    Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, with common reagents including halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Naphthyl)cyclobutanemethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of naphthalene derivatives with biological systems.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anti-inflammatory properties, is ongoing.

Mechanism of Action

The mechanism of action for 1-(2-Naphthyl)cyclobutanemethanamine involves its interaction with various molecular targets. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression and cellular function . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Naphthyl)cyclobutanemethanamine can be compared to other naphthalene derivatives, such as:

    2-Naphthylamine: Known for its use in dye production and potential carcinogenicity.

    1-Naphthylamine: Similar to 2-naphthylamine but with different reactivity and applications.

    Naphthalene: The simplest naphthalene derivative, used in mothballs and as a precursor for other chemicals.

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(1-naphthalen-2-ylcyclobutyl)methanamine

InChI

InChI=1S/C15H17N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11,16H2

InChI Key

SGXWHYJMIOMOEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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